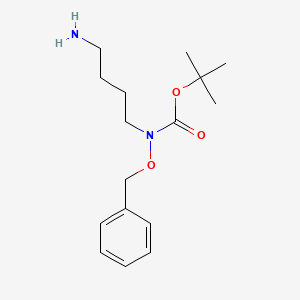

tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-aminobutyl)-N-phenylmethoxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18(12-8-7-11-17)20-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQRBTJLFIMWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCN)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate typically involves the following steps:

Formation of the Carbamate Group: The reaction between tert-butyl chloroformate and 4-aminobutylamine in the presence of a base such as triethylamine.

Introduction of the Benzyloxy Group: The reaction of the intermediate product with benzyl alcohol under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aminobutyl chain or the benzyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group: The carbamate group can serve as a protecting group for amines during multi-step synthesis.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Protein Modification: Used in the modification of proteins for research purposes.

Medicine

Drug Development: Investigated for potential therapeutic applications, including as a prodrug.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. In drug development, it may act as a prodrug, releasing the active compound upon metabolic conversion.

Comparison with Similar Compounds

(a) tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate

- Substituents : Hydroxybenzyl and propargyloxybenzyl groups.

- Properties : The propargyloxy group introduces alkyne functionality, enabling click chemistry applications. The hydroxy group may participate in hydrogen bonding, affecting solubility and crystallinity.

- Structural Data : Bond angles (e.g., C–C–C ≈ 120°) and disorder parameters are reported in crystallographic studies .

(b) tert-Butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8)

(c) tert-Butyl N-(3-oxocyclobutyl)carbamate (CAS: 154748-49-9)

(d) tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)

(e) tert-Butyl N-(4-bromo-2-methylphenyl)carbamate (CAS: 306937-14-4)

- Substituents : Bromoaryl group.

- Applications : Serves as a halogenated building block for cross-coupling reactions (e.g., Suzuki-Miyaura). Market reports highlight its role in agrochemicals .

Structural and Reactivity Analysis

Key Observations :

- Lipophilicity : Benzyloxy and aryl groups enhance lipid solubility, favoring membrane permeability in drug candidates.

- Reactivity: Propargyloxy () and bromoaryl () substituents enable specialized reactions (click chemistry, cross-coupling), whereas aminobutyl chains prioritize amine protection ().

Biological Activity

tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological implications, supported by diverse research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 188.15 g/mol

- CAS Number : 68076-36-8

- SMILES Notation : CC(C)(C)OC(=O)NCCCCN

This compound features a tert-butyl group and a benzyloxy moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Carbamate : Reacting tert-butyl isocyanate with 4-aminobutyl alcohol.

- Protection of Hydroxyl Groups : Utilizing benzyloxy protection to enhance stability and reactivity in subsequent reactions.

Recent studies suggest that the compound may function as a bisubstrate analog , which allows it to interact with various enzymes, potentially inhibiting their activity. For instance, it has been shown to bind effectively to protein methyltransferases, impacting their catalytic functions .

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on specific target enzymes:

- Protein Methyltransferases : The compound has been evaluated for its ability to inhibit NTMT1, with findings indicating a tight binding affinity (K values around 0.31 μM) .

- Cytotoxicity Assays : Preliminary data indicate that this compound may induce cytotoxic effects in certain cell lines, suggesting potential applications in cancer therapy.

Study 1: Inhibition of Methyltransferases

A study focused on the interactions of bisubstrate analogs with NTMT1 revealed that compounds similar to this compound could occupy both substrate and cofactor binding sites, demonstrating significant inhibition capabilities .

Study 2: Cytotoxic Effects in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, 0°C → RT | 75–85 | |

| Benzyloxy Coupling | Cbz-Cl, EDCI, DCM, 24h | 60–70 |

Basic: How is this compound characterized in academic research?

Answer:

Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc (δ ~1.4 ppm, singlet) and benzyloxy (δ ~4.5–5.0 ppm, AB quartet) groups. Discrepancies in splitting patterns may arise from rotameric equilibria .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 335.2) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used for refinement against high-resolution diffraction data .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Answer:

Common issues and solutions:

- Rotameric Splitting : Dynamic rotational isomerism in the carbamate group can cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals or 2D techniques (COSY, HSQC) for assignment .

- Impurity Peaks : Trace solvents (e.g., DMF) or byproducts may overlap. Employ gradient-enhanced HSQC or purify via preparative HPLC (C18 column, acetonitrile/water) .

- Quantitative Analysis : Integrate diagnostic peaks (e.g., Boc CH₃ at δ 1.4 ppm) against internal standards for purity assessment .

Advanced: What role does this compound play in drug discovery and mechanistic studies?

Answer:

- Intermediate for Bioactive Molecules : Serves as a precursor for kinase inhibitors or GPCR modulators due to its dual amine functionality. The Boc group enables selective deprotection for further derivatization .

- Protease Substrate Analogues : Used in studying enzyme-substrate interactions (e.g., caspase-3 inhibition assays) by mimicking natural peptide bonds .

- In Vivo/In Vitro Stability : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .

Advanced: What computational modeling approaches are used to predict its reactivity or stability?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the carbamate group to predict hydrolysis rates under acidic/basic conditions .

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .

- Docking Studies : Screens against protein targets (e.g., carbonic anhydrase) using AutoDock Vina to prioritize synthetic targets .

Advanced: How to address contradictions in synthetic yields reported across studies?

Answer:

- Parameter Optimization : Vary reaction time, temperature, or solvent (e.g., switching from DCM to THF) to replicate high-yield conditions .

- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., overprotection of amines) and adjust stoichiometry (e.g., reduce Boc₂O from 1.2 to 1.0 eq.) .

- Reproducibility Protocols : Standardize inert atmosphere (N₂/Ar) and drying methods (molecular sieves) for moisture-sensitive steps .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-Term : Store at –20°C in airtight containers under nitrogen.

- Long-Term : Lyophilize and keep at –80°C with desiccants (silica gel). Avoid exposure to strong acids/bases, which cleave the carbamate group .

Q. Stability Data :

| Condition | Degradation Time (50% loss) |

|---|---|

| pH 7.4, 25°C | >30 days |

| pH 2.0, 37°C | <24 hours |

Advanced: How is stereochemical integrity maintained during synthesis?

Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-4-aminobutanol) to prevent racemization at the carbamate center .

- Circular Dichroism (CD) : Monitor chiral purity post-synthesis. Compare experimental CD spectra with DFT-predicted curves .

- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.